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molecular formula C8H11NO B1266368 3-Amino-2,6-dimethylphenol CAS No. 6994-64-5

3-Amino-2,6-dimethylphenol

Cat. No. B1266368
M. Wt: 137.18 g/mol
InChI Key: XSBKXUJEVYHSNO-UHFFFAOYSA-N
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Patent
US03953508

Procedure details

A first solution is prepared by dissolving 0.02 mole (2.18 g) of paraaminophenol in 200 cm3 of a 0.1 N NaOH solution. A second solution is prepared by dissolving 0.01 mole (1.37 g) of 2,6-dimethyl-3-amino phenol also in 100 cm3 of 0.1 N NaOH solution. The two solutions are mixed and air is bubbles for 2 hours in the resulting mixture at ambient temperature. The pH of the reaction mass in then brought to 5 by addition of an aqueous hydrochloric acid solution. The reaction mass is then filtered off to produce 2.12 g of said indophenol which, after recrystallization in a dimethylformamide-water mixture, melts at 248°C.
Quantity
2.18 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C[C:10]1[C:15](N)=[CH:14][CH:13]=[C:12](C)[C:11]=1[OH:18].Cl>[OH-].[Na+]>[CH:7]1[C:2](=[N:1][C:14]2[CH:13]=[CH:12][C:11]([OH:18])=[CH:10][CH:15]=2)[CH:3]=[CH:4][C:5](=[O:8])[CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.18 g
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
1.37 g
Type
reactant
Smiles
CC1=C(C(=CC=C1N)C)O
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A first solution is prepared
CUSTOM
Type
CUSTOM
Details
A second solution is prepared
ADDITION
Type
ADDITION
Details
The two solutions are mixed
CUSTOM
Type
CUSTOM
Details
for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at ambient temperature
FILTRATION
Type
FILTRATION
Details
The reaction mass is then filtered off

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=O)C=CC1=NC2=CC=C(C=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.12 g
YIELD: CALCULATEDPERCENTYIELD 106.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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